(1R,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL
Description
Properties
Molecular Formula |
C10H12F3NO |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-[2-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO/c1-6(15)9(14)7-4-2-3-5-8(7)10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9+/m1/s1 |
InChI Key |
QFQLRAJBKGOONJ-MUWHJKNJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1C(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1C(F)(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new catalysts and ligands.
Biology
In biological research, this compound is studied for its potential effects on various biological pathways. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may be used in the treatment of certain diseases due to its ability to modulate biological targets.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Stereochemistry
Key structural analogs differ in phenyl substituents , stereochemistry , and additional functional groups (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects
- 4-SCF₃ () introduces a sulfur atom, which may participate in hydrogen bonding or redox interactions, altering metabolic pathways . 2-Cl,4-CF₃ () combines steric hindrance and electronic effects, likely reducing rotational freedom and enhancing target binding specificity .
- 3-Fluoro () introduces a small electronegative group, which can modulate pKa and bioavailability .
Stereochemical Considerations
- The (1R,2R) configuration in the target compound contrasts with (1S,2R) or (2S,1R) configurations in analogs. Enantiomeric differences can drastically alter pharmacological activity; for example, (1S,2R)-configured compounds in and may exhibit divergent receptor affinities or metabolic clearance rates .
Functional Group Additions
- Urea/Thiourea Derivatives (): Compounds like N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea () incorporate urea moieties, enabling hydrogen-bond donor/acceptor interactions critical for enzyme inhibition or receptor modulation .
Biological Activity
(1R,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group. This compound is part of a broader class of fluorinated compounds that exhibit significant biological activities, including effects on neurotransmitter systems and potential applications in treating various disorders.
The molecular formula of this compound is C10H12F3N, with a molecular weight of 215.21 g/mol. The compound features a secondary amine and a trifluoromethyl group, which are known to influence pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H12F3N |
| Molecular Weight | 215.21 g/mol |
| Boiling Point | Not specified |
| Density | Not specified |
| pKa | Not specified |
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Compounds with trifluoromethyl groups have been shown to enhance the potency of drugs targeting serotonin receptors and other neurotransmitter systems. The presence of the trifluoromethyl group can increase lipophilicity, thereby enhancing the ability of the compound to cross biological membranes and interact with target sites.
Case Studies
- Serotonin Reuptake Inhibition : Research indicates that similar compounds with trifluoromethyl substitutions exhibit increased inhibition of serotonin reuptake. This suggests potential antidepressant properties for this compound.
- Antidepressant Activity : The stereochemistry of this compound may also play a crucial role in its antidepressant effects, as different enantiomers can exhibit varying degrees of biological activity.
Pharmacological Applications
The potential applications of this compound include:
- Antidepressants : Due to its structural similarity to known antidepressants and its mechanism of action on serotonin pathways.
- Anxiolytics : Investigating its effects on anxiety-related behaviors could yield promising results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
